1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
Description
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N8OS/c1-18-13(15-16-17-18)23-11-12(22)20-8-5-19(6-9-20)7-10-21-4-2-3-14-21/h2-4H,5-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXCRELZWNYZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)CCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Tetrazoles
are synthetic organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms. They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values. Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities.
Biological Activity
The compound 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone , identified by its CAS number 1286710-94-8, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 358.4 g/mol. The structure features a pyrazole ring, a piperazine moiety, and a tetrazole group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1286710-94-8 |
| Molecular Formula | C₁₉H₂₆N₄O₃ |
| Molecular Weight | 358.4 g/mol |
Anticancer Properties
Research indicates that compounds containing pyrazole and tetrazole moieties exhibit notable anticancer activities. A study highlighted that derivatives of pyrazole can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, compounds similar to our target have shown IC₅₀ values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .
Neuropharmacological Effects
The piperazine component is known for its effects on the central nervous system. Compounds with piperazine structures have been studied for their potential as anxiolytics and antidepressants. Research into related compounds suggests that they may modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
Synthesis
The synthesis of this compound) typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives.
- Piperazine Integration : Through alkylation or condensation reactions.
- Tetrazole Attachment : Often achieved via cyclization reactions involving azides or nitriles.
These synthetic pathways are crucial for creating analogs with enhanced biological activity.
Case Studies
Several studies have investigated related compounds with structural similarities:
- Antitumor Activity : A study demonstrated that pyrazole derivatives could inhibit tumor growth in vivo by inducing apoptosis in cancer cells through caspase activation .
- Neuroprotective Effects : Another research effort showed that piperazine-containing compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Efficacy : A comparative analysis revealed that certain pyrazole derivatives displayed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of pyrazole, piperazine, and tetrazole-thioether motifs. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison of Similar Compounds
Key Observations:
Piperazine vs. Piperidine : Piperazine derivatives (e.g., allylpiperazine in ) often exhibit enhanced solubility and bioactivity compared to piperidine analogs (e.g., ), likely due to increased hydrogen-bonding capacity.
Tetrazole Substitution : The methyl group on the tetrazole ring in the target compound may improve metabolic stability compared to aryl-substituted tetrazoles (e.g., ), which are prone to oxidative degradation.
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can intermediates be characterized?
The synthesis involves multi-step reactions, typically starting with the formation of the tetrazole ring via azide-nitrile cyclization under mild conditions . Subsequent steps include coupling the piperazine-pyrazole-ethyl moiety using nucleophilic substitution or amidation reactions. Intermediates are characterized via HPLC for purity, NMR (¹H/¹³C) for structural confirmation, and IR spectroscopy to track functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What structural features influence the compound’s reactivity and stability?
- The tetrazole-thioether linkage is susceptible to oxidation, requiring inert atmospheres during synthesis .
- The piperazine ring contributes to basicity (pKa ~8–9), influencing solubility in acidic media .
- Steric hindrance from the 1-methyltetrazole group may slow nucleophilic attacks at the ethanone carbonyl .
Q. Which analytical techniques are critical for verifying purity and structure?
- Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peak via ESI-MS).
- X-ray crystallography (if crystals are obtainable) provides bond angles/lengths for the pyrazole-piperazine core .
- TLC and HPLC monitor reaction progress and purity (>95% purity is typical for biological assays) .
Advanced Research Questions
Q. How can reaction yields be optimized for the tetrazole-piperazine coupling step?
- Catalyst screening : Use phase-transfer catalysts (e.g., PEG-400) or bases (K₂CO₃) to enhance nucleophilicity .
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
- Temperature control : Reactions often require reflux (70–80°C) to accelerate coupling without degrading sensitive groups .
Q. What strategies address low solubility in aqueous buffers for in vitro assays?
- Prodrug design : Introduce phosphate or acetate groups at the ethanone moiety to enhance hydrophilicity .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain stability .
- pH adjustment : The piperazine ring’s basicity allows salt formation (e.g., HCl salts) for improved solubility .
Q. How do structural analogs of this compound inform SAR studies for target selectivity?
- Tetrazole substitution : Replacing 1-methyl with 1-phenyl increases steric bulk, potentially altering receptor binding .
- Piperazine modifications : N-alkylation (e.g., ethyl vs. methyl) impacts pharmacokinetics and CNS penetration .
- Thioether vs. sulfone : Oxidizing the thioether to sulfone improves metabolic stability but reduces cell permeability .
Data Contradiction Analysis
Q. Conflicting reports on optimal catalysts for ethanone-thioether formation—how to resolve?
- recommends Bleaching Earth Clay under basic conditions (pH 12.5), while uses NaH in DMF.
- Resolution : Perform a design of experiments (DoE) varying catalysts (clay, NaH, K₂CO₃), solvents, and temperatures. Monitor yields via HPLC and purity via NMR .
Methodological Guidance
Designing stability studies for long-term storage:
- Conditions : Test degradation under UV light, humidity (40–75% RH), and temperatures (4°C, 25°C, 40°C).
- Analytics : Track tetrazole ring stability via IR (loss of N-H stretch at ~3300 cm⁻¹) and HPLC retention time shifts .
Mechanistic insights into biological activity (if no direct data exists):
- Docking studies : Use the piperazine-pyrazole core to model interactions with serotonin/dopamine receptors (common targets for similar compounds) .
- Enzyme assays : Screen against kinases or phosphodiesterases, as tetrazole-thioethers often inhibit ATP-binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
